Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-
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Overview
Description
Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications . The unique structure of this compound, which includes a benzamide moiety linked to a thiazolo[4,5-b]pyridine ring, contributes to its biological activity and makes it a valuable target for synthetic and medicinal chemistry .
Preparation Methods
The synthesis of Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminopyridine with a suitable thiazole precursor under specific conditions . For instance, the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst (Fe2Ni-BDC) can yield the desired benzamide derivative . The reaction is carried out in dichloromethane at 80°C for 24 hours, resulting in an isolated yield of 82% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted benzamides and thiazolo[4,5-b]pyridine derivatives .
Scientific Research Applications
Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival . The compound binds to the active site of PI3K, preventing its interaction with its natural substrates and thereby inhibiting downstream signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
N-(pyridin-2-yl)-benzamide: Similar in structure but lacks the thiazole ring, resulting in different biological activities.
Thiazolo[5,4-b]pyridine derivatives: These compounds have a different arrangement of the thiazole and pyridine rings, leading to variations in their pharmacological properties.
The uniqueness of Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- lies in its specific structural features that confer distinct biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H11N3OS |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3OS/c1-9-7-8-11-12(15-9)16-14(19-11)17-13(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
ODAUJOZXPRMPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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